molecular formula C13H19NO2S B1422019 3-[(Cyclohexanesulfonyl)methyl]aniline CAS No. 1184212-16-5

3-[(Cyclohexanesulfonyl)methyl]aniline

Cat. No.: B1422019
CAS No.: 1184212-16-5
M. Wt: 253.36 g/mol
InChI Key: DXBBPCZTCWVWCB-UHFFFAOYSA-N
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Description

3-[(Cyclohexanesulfonyl)methyl]aniline is an organic compound with the molecular formula C13H19NO2S It is a derivative of aniline, where the aniline ring is substituted with a cyclohexanesulfonyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexanesulfonyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with cyclohexanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloromethyl aniline+cyclohexanesulfonyl chlorideThis compound+HCl\text{3-chloromethyl aniline} + \text{cyclohexanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloromethyl aniline+cyclohexanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexanesulfonyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-[(Cyclohexanesulfonyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexanesulfonyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclohexylsulfonyl)methyl]aniline
  • 3-[(Cyclohexanesulfinyl)methyl]aniline
  • 3-[(Cyclohexylsulfinyl)methyl]aniline

Uniqueness

3-[(Cyclohexanesulfonyl)methyl]aniline is unique due to the presence of the cyclohexanesulfonyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

3-[(Cyclohexanesulfonyl)methyl]aniline is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₉NO₂S
  • CAS Number : 1184212-16-5
  • Molecular Weight : 251.36 g/mol

The compound features a cyclohexanesulfonyl group attached to an aniline moiety, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those related to the NLRP3 inflammasome. This inhibition can modulate cytokine release, impacting inflammatory responses in various diseases .
  • Cell Signaling Modulation : The compound can influence cell signaling pathways by modulating kinase activity, affecting downstream signaling proteins involved in cellular metabolism and growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. This property makes it a candidate for developing new antibiotics.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. Further investigation is necessary to elucidate its efficacy and safety in clinical settings.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Caspase activation

These results highlight its potential as a therapeutic agent in oncology.

Animal Models

In animal models, administration of this compound has shown promise in reducing inflammation and tumor growth. For example, in a mouse model of colitis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6, indicating its potential utility in inflammatory bowel diseases .

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound through:

  • Clinical Trials : Evaluating its safety and efficacy in humans for conditions such as cancer and chronic inflammatory diseases.
  • Mechanistic Studies : Investigating detailed molecular mechanisms underlying its biological activities, including interactions with specific protein targets.

Properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBBPCZTCWVWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.